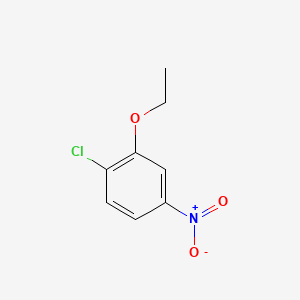

1-Chloro-2-ethoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNTDMOSPPSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740515 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-22-6 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic chemistry. We will delve into its fundamental chemical and physical properties, detail a primary synthetic route via nucleophilic aromatic substitution with mechanistic insights, explore its chemical reactivity, and discuss its potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Physicochemical Properties

1-Chloro-2-ethoxy-4-nitrobenzene is a poly-functionalized benzene derivative. Its structure incorporates a chloro group, an ethoxy group, and a nitro group, each imparting distinct reactivity and properties to the molecule. These functional groups make it a valuable building block for more complex molecular architectures.

Table 1: Chemical Identifiers for 1-Chloro-2-ethoxy-4-nitrobenzene

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2-ethoxy-4-nitrobenzene | PubChem[1] |

| CAS Number | 102236-22-6 | PubChem[1] |

| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 201.61 g/mol | PubChem[1][2] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)[O-])Cl | PubChem[1] |

| InChI Key | QYTNTDMOSPPSMY-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties Note: The following data are computationally derived and should be used as estimates pending experimental verification.

| Property | Value | Source |

| Monoisotopic Mass | 201.01927 Da | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

Synthesis and Mechanism

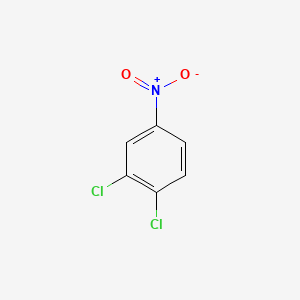

The most direct and industrially relevant synthesis of 1-chloro-2-ethoxy-4-nitrobenzene involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, 1,2-dichloro-4-nitrobenzene.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The underlying principle of this synthesis is the activation of the aromatic ring towards nucleophilic attack. The potent electron-withdrawing nature of the nitro group (—NO₂) at the para position deactivates the entire ring but strongly stabilizes the negative charge that develops during the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

The ethoxide ion (CH₃CH₂O⁻), typically from sodium ethoxide, acts as the nucleophile. It preferentially attacks the carbon atom at the C-2 position (ortho to the nitro group). This preference is driven by the ability of the ortho nitro group to effectively stabilize the intermediate via resonance. The chlorine atom at this position subsequently acts as a good leaving group, allowing the aromaticity of the ring to be restored upon its departure.

Caption: SNAr synthesis workflow for 1-Chloro-2-ethoxy-4-nitrobenzene.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. As a self-validating system, progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by spectroscopic methods (NMR, IR, MS).

Reagents & Equipment:

-

1,2-dichloro-4-nitrobenzene

-

Sodium ethoxide (solid or freshly prepared solution in ethanol)

-

Anhydrous Ethanol (solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2-dichloro-4-nitrobenzene in a minimal amount of anhydrous ethanol.

-

Nucleophile Addition: While stirring, add sodium ethoxide (approximately 1.0-1.2 molar equivalents) to the solution. The addition may be exothermic; maintain the temperature as needed with a cooling bath.

-

Reaction: Heat the mixture to reflux and maintain for several hours.[3] The causality for heating is to provide the necessary activation energy for the reaction to proceed at a practical rate.

-

Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate to monitor the consumption of the starting material and the formation of the product. Use an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water. This step neutralizes any unreacted ethoxide and precipitates the organic product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove residual ethanol and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-chloro-2-ethoxy-4-nitrobenzene.

Chemical Reactivity and Potential Applications

The multifunctionality of 1-chloro-2-ethoxy-4-nitrobenzene makes it a versatile platform for further chemical transformations. Its utility stems from the distinct reactivity of its substituent groups.

Key Reactive Sites

-

Nitro Group (—NO₂): This group is readily reduced to an amino group (—NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C, sodium dithionite). The resulting aniline derivative is a crucial precursor for azo dyes, pharmaceuticals, and other fine chemicals.

-

Chloro Group (—Cl): While less reactive than the chlorine in the starting material (due to the electron-donating effect of the adjacent ethoxy group), it can still undergo further nucleophilic substitution under more forcing conditions.

-

Aromatic Ring: The ring is activated for electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new functional groups.

Caption: Key derivatization pathways for 1-Chloro-2-ethoxy-4-nitrobenzene.

Role as a Synthetic Intermediate

Compounds structurally related to 1-chloro-2-ethoxy-4-nitrobenzene, such as 1-chloro-4-nitrobenzene, are widely used as intermediates.[4][5] They serve as precursors in the industrial synthesis of:

-

Pharmaceuticals: Including analgesics like phenacetin and acetaminophen.[5]

-

Agrochemicals: Used in the production of pesticides like parathion.[5]

-

Dyes and Pigments: The amino derivatives are key components in creating azo and sulfur dyes.[4]

By logical extension, 1-chloro-2-ethoxy-4-nitrobenzene is an excellent candidate for similar applications, offering a different substitution pattern that can be exploited to fine-tune the properties of the final target molecules. The ethoxy group, in particular, can modify solubility, lipophilicity, and metabolic stability in drug candidates.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for 1-chloro-2-ethoxy-4-nitrobenzene was found. The following information is extrapolated from data on structurally similar and hazardous nitroaromatic compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene.[6][7] Always handle this chemical with extreme caution and consult a specific, verified SDS if available.

Hazard Assessment

-

Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[8]

-

Carcinogenicity/Mutagenicity: Some chlorinated nitroaromatics are suspected of being mutagenic or carcinogenic.[4][5]

-

Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[6]

Handling and Storage Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or goggles.[6] | Prevents splashes and contact with eyes. |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene).[6] | Prevents skin contact and absorption. |

| Body | Laboratory coat.[9] | Protects skin from accidental spills. |

| Respiratory | Use only with adequate ventilation. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[7] | Prevents inhalation of toxic particles. |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

References

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Heinaru, L., Merimaa, M., Viggor, S., Lehiste, M., Leito, I., & Heinaru, A. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 67(8), 3615–3623. [Link]

-

Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE. [Link]

-

SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene. [Link]

-

OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene. [Link]

-

Chegg.com. Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

-

NIST WebBook. 1-chloro-2,5-diethoxy-4-nitrobenzene. [Link]

-

Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. [Link]

-

Quora. What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

Sources

- 1. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethoxy)-4-nitrobenzene | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]

- 4. mdpi.com [mdpi.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

Chemical structure and IUPAC name of 1-Chloro-2-ethoxy-4-nitrobenzene

An In-Depth Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene: Structure, Synthesis, and Properties

Executive Summary

1-Chloro-2-ethoxy-4-nitrobenzene is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. As a trifunctional molecule, it incorporates chloro, ethoxy, and nitro groups on a benzene scaffold, making it a versatile intermediate for the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. The electronic properties of the nitro group dominate the reactivity of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution, while also allowing for reduction to the corresponding aniline derivative. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis with mechanistic insights, its key physicochemical and spectroscopic properties, and essential safety considerations for laboratory handling.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of this compound is established by its unique arrangement of substituents on the benzene ring.

-

IUPAC Name: 1-Chloro-2-ethoxy-4-nitrobenzene[1]

-

Molecular Formula: C₈H₈ClNO₃[1]

-

Molecular Weight: 201.61 g/mol [1]

Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The potent electron-withdrawing nitro group is positioned para to the chloro group and meta to the ethoxy group.

Caption: 2D structure of 1-Chloro-2-ethoxy-4-nitrobenzene.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for planning experiments, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 201.61 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from analogs[3] |

| Solubility | Low water solubility, soluble in organic solvents | Inferred from analogs[3] |

Synthesis and Mechanistic Analysis

The preparation of 1-Chloro-2-ethoxy-4-nitrobenzene is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry and its application here demonstrates fundamental principles of electronic activation.

Synthetic Workflow

The synthesis starts with 1,2-dichloro-4-nitrobenzene, which is treated with sodium ethoxide. The ethoxide ion selectively displaces one of the chlorine atoms to yield the desired product.

Caption: General workflow for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene.

Mechanistic Rationale: The Basis of Regioselectivity

A critical aspect of this synthesis is the high regioselectivity observed. The ethoxide nucleophile preferentially substitutes the chlorine atom at the C2 position over the one at C1. This outcome is a direct consequence of electronic activation by the nitro group.

The SNAr mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Nucleophilic Attack: The ethoxide ion attacks one of the chlorine-bearing carbons.

-

Intermediate Stabilization: The negative charge of the resulting Meisenheimer complex is delocalized onto the powerfully electron-withdrawing nitro group. This stabilization is most effective when the attack occurs at a position ortho or para to the nitro group.

-

Elimination: The leaving group (chloride) is ejected, and aromaticity is restored.

In the starting material, 1,2-dichloro-4-nitrobenzene, the C2 position is ortho to the nitro group, while the C1 position is meta. Attack at C2 allows for direct delocalization of the negative charge onto the nitro group, forming a highly stabilized intermediate. Attack at C1 does not permit this direct resonance stabilization, resulting in a much higher activation energy. Consequently, the reaction proceeds almost exclusively at the C2 position.[4][5]

Experimental Protocol

This protocol is designed to be a self-validating system for the reliable synthesis of the target compound.

Materials and Reagents:

-

1,2-Dichloro-4-nitrobenzene

-

Sodium metal

-

Anhydrous Ethanol (200 proof)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces (1.0 eq) to a flask containing anhydrous ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain pure 1-Chloro-2-ethoxy-4-nitrobenzene.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following table outlines the expected data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons exhibiting complex splitting patterns in the range of δ 7.0-8.5 ppm. - A quartet corresponding to the -OCH₂- protons around δ 4.2 ppm. - A triplet corresponding to the -CH₃ protons around δ 1.5 ppm. |

| ¹³C NMR | - Six distinct aromatic carbon signals in the range of δ 110-160 ppm. - A signal for the -OCH₂- carbon around δ 65 ppm. - A signal for the -CH₃ carbon around δ 15 ppm. |

| IR (Infrared) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹. - C-O-C ether stretching band around 1250 cm⁻¹. - Ar-Cl stretching band around 1100 cm⁻¹. - C-H stretching from the aromatic ring and alkyl groups. |

| MS (Mass Spec) | - Molecular ion peak [M]⁺ at m/z ≈ 201 and an [M+2]⁺ peak at m/z ≈ 203 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Reactivity and Applications

1-Chloro-2-ethoxy-4-nitrobenzene is a strategic intermediate whose functional groups can be selectively manipulated.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 4-chloro-3-ethoxyaniline. This transformation opens pathways to a wide range of derivatives, including azo dyes and pharmacologically active scaffolds.

-

Further Nucleophilic Substitution: The remaining chlorine atom is still on an electron-deficient ring, but its reactivity is attenuated compared to the starting material. It can be displaced by strong nucleophiles under more forcing conditions.

-

Role as a Synthetic Building Block: The true value of this compound lies in its use as a precursor. By providing a platform with three distinct functional handles, it enables the sequential and regiocontrolled introduction of new functionalities, a crucial strategy in multi-step organic synthesis for drug development and material science. Chlorinated nitroaromatic compounds, in general, are vital starting materials for these industries.[6][7]

Safety and Handling

GHS Hazard Profile (Anticipated):

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Organ Toxicity: May cause damage to organs (particularly blood, leading to methemoglobinemia) through prolonged or repeated exposure.[3]

-

Carcinogenicity/Mutagenicity: Suspected of causing cancer and/or genetic defects.[9][11]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][12]

Recommended Handling Precautions:

-

Work in a well-ventilated chemical fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong reducing agents.[3]

-

Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764587, 1-(2-Chloroethoxy)-4-nitrobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20792203, 1-Chloro-2-ethyl-4-nitrobenzene. PubChem. Retrieved from [Link]

-

LookChem (n.d.). 1-Chloro-2-Methoxy-4-Nitrobenzene. LookChem. Retrieved from [Link]

-

Matrix Fine Chemicals (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. Matrix Fine Chemicals. Retrieved from [Link]

-

Alfa Aesar (2025). Safety Data Sheet for 1-Chloro-4-nitrobenzene. Alfa Aesar. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1-chloro-2,5-diethoxy-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

International Programme on Chemical Safety (2021). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. INCHEM. Retrieved from [Link]

-

Wiley (2025). 1-Chloro-2-methoxy-4-nitro-benzene Spectrum. SpectraBase. Retrieved from [Link]

-

Lendenmann, U., et al. (1998). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology. Retrieved from [Link]

-

Chegg Inc. (2021). Solved: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Chegg.com. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (2002). SIDS Initial Assessment Report for 1-CHLORO-4-NITROBENZENE. UNEP Publications. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Retrieved from [Link]

-

ResearchGate (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

-

Loba Chemie (2016). Safety Data Sheet for 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]

-

Quora (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. Retrieved from [Link]

-

Organic Syntheses (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

-

OEHHA (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

-

Toppr (n.d.). The IUPAC name of compound. Toppr. Retrieved from [Link]

-

OEHHA (n.d.). 1-Chloro-4-nitrobenzene. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

Sources

- 1. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 102236-22-6|1-Chloro-2-ethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]

- 4. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]

- 5. quora.com [quora.com]

- 6. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 8. 1-Chloro-4-nitrobenzene - OEHHA [oehha.ca.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 1-Chloro-2-ethoxy-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6) is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a chloro group, an ethoxy group, and a nitro group on a benzene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The electronic properties of these substituents—the electron-withdrawing nature of the nitro and chloro groups and the electron-donating character of the ethoxy group—create a specific reactivity profile that can be exploited for targeted chemical transformations.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical methods, and safety considerations for 1-Chloro-2-ethoxy-4-nitrobenzene. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights and detailed protocols to support its practical application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of 1-Chloro-2-ethoxy-4-nitrobenzene are not widely reported in the literature, a combination of supplier information and computational data provides a solid foundation for its characterization.

Identification

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-2-ethoxy-4-nitrobenzene | [PubChem][1] |

| CAS Number | 102236-22-6 | [PubChem][1] |

| Molecular Formula | C₈H₈ClNO₃ | [PubChem][1] |

| Molecular Weight | 201.61 g/mol | [PubChem][1] |

| Purity | ≥98% | [AA Blocks][2] |

Computed Physical Properties

The following table summarizes key computed physical properties, which are valuable for predicting the compound's behavior in various systems.

| Property | Value | Source |

| XLogP3 | 2.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

| Exact Mass | 201.0192708 Da | [PubChem][1] |

| Monoisotopic Mass | 201.0192708 Da | [PubChem][1] |

| Topological Polar Surface Area | 55.1 Ų | [PubChem][1] |

| Heavy Atom Count | 13 | [PubChem][1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in public databases or peer-reviewed literature. Researchers should perform their own characterization for specific applications.

Synthesis and Mechanism

The most logical and industrially relevant synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene involves a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the activation of the benzene ring by the electron-withdrawing nitro group.

Synthetic Pathway

The synthesis proceeds by reacting 1,2-dichloro-4-nitrobenzene with sodium ethoxide. The ethoxide ion preferentially displaces the chloride at the C1 position due to the combined activating effects of the ortho- and para-positioned nitro group.

Caption: Synthetic route to 1-Chloro-2-ethoxy-4-nitrobenzene.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr mechanism is a two-step process. The strong nucleophile (ethoxide) attacks the electron-deficient carbon atom bonded to a chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-Chloro-2-ethoxy-4-nitrobenzene, a key intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, and the critical parameters governing the synthesis. The core of this synthesis lies in a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, the principles of which are explored in detail. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No: 102236-22-6) is a substituted nitroaromatic compound of significant industrial value.[1][2] Its molecular structure, featuring a chloro, an ethoxy, and a nitro group on a benzene ring, offers multiple sites for further chemical modification. This versatility makes it a crucial building block in the synthesis of more complex molecules, particularly in the production of azo dyes and as a precursor for various pharmaceutical agents.[3]

The primary and most industrially viable method for synthesizing 1-Chloro-2-ethoxy-4-nitrobenzene is through the nucleophilic aromatic substitution (SNAr) reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.[4] This guide will focus on this pathway, elucidating the mechanistic underpinnings that dictate its high regioselectivity and efficiency.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic aliphatic substitution, SNAr reactions are typically challenging on unactivated aromatic rings. However, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in this case, is critical for activating the ring towards nucleophilic attack.[5]

Principle of Regioselectivity

The starting material, 1,2-dichloro-4-nitrobenzene, presents two potential sites for substitution by the ethoxide nucleophile: the chlorine atom at the C1 position (meta to the nitro group) and the chlorine atom at the C2 position (ortho to the nitro group). The SNAr reaction proceeds with high regioselectivity, favoring the substitution of the chlorine atom at the C2 position.

This preference is a direct consequence of the stability of the intermediate formed during the reaction. The electron-withdrawing nitro group provides stabilization for the negative charge of the intermediate Meisenheimer complex through resonance, but only when the nucleophile attacks at the positions ortho or para to it.[5][6] Attack at the C2 position (ortho) allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing effect. In contrast, attack at the C1 position (meta) does not allow for such resonance stabilization involving the nitro group.[6] Therefore, the reaction pathway via attack at C2 has a lower activation energy and is the overwhelmingly favored route.

Reaction Mechanism

The SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The ethoxide ion (⁻OEt), a strong nucleophile, attacks the carbon atom bearing the chlorine at the C2 position. This carbon is rendered electrophilic by the inductive and resonance effects of the adjacent nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion (Cl⁻), a good leaving group.

The overall transformation is the substitution of a chlorine atom with an ethoxy group.

Caption: Overall Synthesis Scheme.

Caption: SNAr Mechanism Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | CAS No. |

| 1,2-Dichloro-4-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 19.2 g (0.1 mol) | 99-54-7 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | 141-52-6 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | 64-17-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | 60-29-7 |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | 7487-88-9 |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Dissolution of Starting Material: In the flask, dissolve 19.2 g (0.1 mol) of 1,2-dichloro-4-nitrobenzene in 100 mL of anhydrous ethanol with stirring.

-

Preparation of Nucleophile: In a separate beaker, carefully dissolve 7.5 g (0.11 mol) of sodium ethoxide in 50 mL of anhydrous ethanol. This reaction is exothermic and should be done with care. The resulting solution is the nucleophilic reagent.

-

Reaction Execution: Gently heat the solution of 1,2-dichloro-4-nitrobenzene to a mild reflux (approximately 78 °C).

-

Slowly add the sodium ethoxide solution to the refluxing mixture via the dropping funnel over a period of 30-45 minutes.

-

After the addition is complete, maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a larger beaker and add 100 mL of cold deionized water. A precipitate of the crude product may form.

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the product with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash them with a saturated sodium chloride solution (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pale yellow crystals of 1-Chloro-2-ethoxy-4-nitrobenzene.

-

Product Characterization and Data

The identity and purity of the synthesized 1-Chloro-2-ethoxy-4-nitrobenzene should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molar Mass | 201.61 g/mol [2] |

| Appearance | Pale yellow crystalline solid |

| IUPAC Name | 1-chloro-2-ethoxy-4-nitrobenzene[2] |

| CAS Number | 102236-22-6[2] |

Alternative Synthesis Considerations

While the SNAr reaction with sodium ethoxide is the most direct and widely employed method, alternative approaches could theoretically involve a Williamson ether synthesis-type reaction.[8][9][10] This would start from 2-chloro-5-nitrophenol and react it with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. However, this route is often less economical as it requires the synthesis of the substituted phenol precursor first. The direct displacement of an activated chlorine atom from a readily available dichlorinated starting material is generally more efficient from an industrial and atom-economy perspective.

Safety and Handling

-

1,2-Dichloro-4-nitrobenzene: Toxic and an environmental pollutant. Avoid skin contact and inhalation.

-

Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry environment.

-

Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present.

-

Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

- Vertex AI Search. (2024).

- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.

- BLD Pharm. (n.d.). 102236-22-6|1-Chloro-2-ethoxy-4-nitrobenzene.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis.

- PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene.

- Chegg. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- SpectraBase. (2024). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13 C NMR.

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

- PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene.

- PubChem. (n.d.). 1-Chloro-2-ethyl-4-nitrobenzene.

- BenchChem. (2025).

- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Chegg. (2021). Solved Reaction Mechanism (5 pts) Make sure to show the.

- OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE.

- Quora. (2020).

- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.

- Chemistry Stack Exchange. (n.d.). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.

- Google Patents. (n.d.). 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.

- BLD Pharm. (n.d.). 89979-06-6|1-Chloro-4-ethoxy-2-nitrobenzene.

- NIST. (n.d.). 1-chloro-2,5-diethoxy-4-nitrobenzene. NIST WebBook.

- CymitQuimica. (n.d.). 1-Chloro-4-ethoxy-2-nitrobenzene.

- European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.

- Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol.

Sources

- 1. 102236-22-6|1-Chloro-2-ethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]

- 4. chegg.com [chegg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Solved Reaction Mechanism (5 pts) Make sure to show the | Chegg.com [chegg.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

Solubility characteristics of 1-Chloro-2-ethoxy-4-nitrobenzene in various solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-2-ethoxy-4-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-ethoxy-4-nitrobenzene (CE4N), a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of CE4N's behavior in various solvent systems.

Introduction: The Significance of Solubility

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6) is a nitroaromatic compound whose utility in organic synthesis is fundamentally linked to its solubility.[1][2] Understanding how this compound dissolves in different solvents is critical for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating products. This guide delves into the physicochemical properties of CE4N that govern its solubility, presents qualitative and quantitative solubility data, and outlines a rigorous experimental protocol for its determination.

Physicochemical Profile of 1-Chloro-2-ethoxy-4-nitrobenzene

A molecule's structure dictates its physical and chemical properties, including solubility. The key to understanding CE4N's solubility lies in analyzing its constituent functional groups and overall molecular architecture.

Molecular Structure: C₈H₈ClNO₃[1]

Key Structural Features:

-

Benzene Ring: A nonpolar, hydrophobic core.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

-

Chloro Group (-Cl): An electronegative group contributing to the molecule's overall polarity.

-

Ethoxy Group (-OCH₂CH₃): An ether linkage that adds some polar character but also includes a nonpolar ethyl component.

The interplay of these groups results in a molecule with significant polarity, but one that is not capable of donating hydrogen bonds, only accepting them via the oxygen atoms in the nitro and ethoxy groups.

Table 1: Key Physicochemical Properties of 1-Chloro-2-ethoxy-4-nitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 201.61 g/mol | PubChem[1] |

| Appearance | Yellow solid (predicted) | General knowledge |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[2] |

| Computed XLogP3 | 2.8 | PubChem[1] |

The XLogP3 value of 2.8 suggests that CE4N is moderately lipophilic, indicating it will favor organic solvents over water.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.

-

Polar Solvents: Solvents like ethanol, methanol, and acetone possess polar functional groups. CE4N, being a polar molecule due to its nitro and chloro substituents, is expected to interact favorably with these solvents through dipole-dipole interactions.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the primary intermolecular forces are weaker London dispersion forces. While the nonpolar benzene ring of CE4N can interact via these forces, the strong dipole-dipole interactions between CE4N molecules must be overcome, suggesting lower solubility in highly nonpolar solvents.

-

Aqueous Solubility: CE4N lacks easily ionizable groups and cannot donate hydrogen bonds, which are primary drivers for high water solubility. Its moderate lipophilicity (XLogP3 of 2.8) further predicts poor solubility in water.[1] While a structurally related compound, 1-chloro-2-nitrobenzene, has a low water solubility of 441 mg/L, CE4N is expected to be even less soluble due to the larger, nonpolar ethoxy group.[3]

Solubility Profile of 1-Chloro-2-ethoxy-4-nitrobenzene

While specific quantitative data for 1-Chloro-2-ethoxy-4-nitrobenzene is not widely published, we can infer its likely behavior based on structurally similar compounds and fundamental chemical principles.

Table 2: Predicted and Observed Qualitative Solubility of CE4N and Related Compounds

| Solvent | Solvent Type | Predicted CE4N Solubility | Rationale / Supporting Data |

|---|---|---|---|

| Water | Highly Polar, Protic | Insoluble | Predicted based on high lipophilicity. A similar compound, 1-chloro-4-nitrobenzene, is also reported as insoluble in water.[4] |

| Ethanol | Polar, Protic | Soluble | 1-Chloro-2-methoxy-4-nitrobenzene shows good solubility in ethanol.[5] 1-chloro-4-nitrobenzene is sparingly soluble.[4] |

| Methanol | Polar, Protic | Soluble | A similar compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, is soluble in methanol.[6] |

| Acetone | Polar, Aprotic | Soluble | 1-Chloro-2-methoxy-4-nitrobenzene is soluble in acetone.[5] |

| Diethyl Ether | Slightly Polar | Soluble | 1-chloro-4-nitrobenzene is soluble in diethyl ether.[4] |

| Chloroform | Slightly Polar | Soluble | 1-chloro-4-nitrobenzene is soluble in chloroform.[4] |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of CE4N would limit its solubility in a purely nonpolar solvent. |

Experimental Determination of Solubility: A Validated Protocol

To generate reliable, quantitative solubility data, a rigorous and validated experimental method is essential. The OECD Guideline for the Testing of Chemicals, Test No. 105, recommends the Shake-Flask Method for substances with solubility in the range of 10 mg/L to 10 g/L, which is appropriate for compounds like CE4N in organic solvents.[7][8]

Causality Behind Experimental Choices

-

Equilibrium is Key: The goal is to measure the concentration of a saturated solution at equilibrium. Insufficient mixing time or inadequate temperature control will lead to undersaturated solutions and inaccurate, non-reproducible results. A minimum of 24 hours of agitation is recommended to ensure equilibrium is reached.[9]

-

Temperature Control: Solubility is highly temperature-dependent. A thermostatically controlled water bath or shaker is non-negotiable for maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Purity of Materials: The use of high-purity solute (CE4N) and analytical or HPLC-grade solvents is crucial to avoid impurities that could affect solubility or interfere with the final analysis.[7]

-

Phase Separation: After equilibration, it is critical to separate the saturated solution (supernatant) from the excess solid solute without altering the temperature or composition. Centrifugation is the preferred method as it avoids potential losses associated with filtration.

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of solid 1-Chloro-2-ethoxy-4-nitrobenzene to several flasks containing a known volume of the desired solvent. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or stirring plate within a constant temperature bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the flasks for at least 24 hours.[9] A preliminary test can be run to confirm that equilibrium is reached by taking measurements at 24, 48, and 72 hours; the point at which concentration no longer increases is the equilibrium time.

-

Phase Separation: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for another 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any fine particulates.

-

Analysis: Accurately dilute the sample with the appropriate solvent and determine the concentration of CE4N using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling 1-Chloro-2-ethoxy-4-nitrobenzene and associated solvents, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[10]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Hazard Profile: While specific toxicity data for CE4N is limited, related nitroaromatic compounds are often classified as harmful or toxic if swallowed or in contact with skin.[10][12] Assume the compound is hazardous and handle with care.

-

Disposal: Dispose of all chemical waste, including unused samples and contaminated materials, in accordance with local, state, and federal regulations. Waste should be treated as hazardous.[10]

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene is a moderately polar organic compound with poor aqueous solubility and good solubility in common polar organic solvents like alcohols and acetone. This profile is dictated by the combination of its nonpolar benzene core and polar nitro, chloro, and ethoxy functional groups. For precise process design and optimization, it is essential to determine quantitative solubility data experimentally. The Shake-Flask method, when executed with careful control over temperature and equilibration time, provides a reliable and self-validating system for generating these critical data points. Adherence to rigorous safety protocols is essential during all handling and experimental procedures.

References

- OECD Existing Chemicals Database. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3.

- Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.

- Shengda Chemical. (n.d.). 1-Chloro-2-Methoxy-4-Nitrobenzene.

- OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.

- Chemister.ru. (n.d.). 1-chloro-4-nitrobenzene.

- ECHEMI. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene SDS.

- PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene.

- BLD Pharm. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.

- St. Olaf College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- BenchChem. (n.d.). In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemScene. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- GovInfo. (2000). Subpart E—Product Properties Test Guidelines.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- PubChem. (n.d.). 1-Chloro-2-(methoxymethyl)-4-nitrobenzene.

Sources

- 1. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 102236-22-6|1-Chloro-2-ethoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. 1-chloro-4-nitrobenzene [chemister.ru]

- 5. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. filab.fr [filab.fr]

- 9. govinfo.gov [govinfo.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Chloro-2-ethoxy-4-nitrobenzene: A Technical Guide

Introduction

1-Chloro-2-ethoxy-4-nitrobenzene is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its specific substitution pattern—a chloro group, an ethoxy group, and a nitro group on a benzene ring—gives rise to a unique combination of electronic and steric properties that are of interest to researchers in synthetic and medicinal chemistry. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-ethoxy-4-nitrobenzene, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of 1-Chloro-2-ethoxy-4-nitrobenzene are the benzene ring and its three substituents, each influencing the electronic environment and, consequently, the spectral output.

The Evolving Narrative of a Niche Intermediate: A Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound, holds a unique position as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of dyestuffs and pharmaceuticals. While not a household name in the chemical lexicon, its strategic arrangement of chloro, ethoxy, and nitro functionalities on a benzene ring offers a reactive scaffold for targeted chemical transformations. This technical guide delves into the historical context of its synthesis, rooted in the principles of nucleophilic aromatic substitution, its physicochemical properties, established and inferred safety protocols, and its applications as a building block in organic synthesis.

Introduction: Unveiling a Synthetic Workhorse

The story of 1-Chloro-2-ethoxy-4-nitrobenzene is not one of a singular, celebrated discovery but rather an emergence from the foundational principles of organic chemistry. Its significance lies in its utility as a precursor, a molecular stepping stone for the creation of compounds with desired biological or chromophoric properties. The strategic placement of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making the displacement of the chlorine atom a facile and predictable reaction. This guide will illuminate the synthesis, characteristics, and potential of this important, albeit specialized, chemical intermediate.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of 1-Chloro-2-ethoxy-4-nitrobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 102236-22-6 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from related compounds |

The Genesis of 1-Chloro-2-ethoxy-4-nitrobenzene: A History Rooted in Reaction Mechanisms

While a definitive first synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene is not readily found in seminal, historical publications, its preparation is a classic illustration of nucleophilic aromatic substitution (SNAr). The intellectual groundwork for this type of reaction was laid in the late 19th and early 20th centuries with the extensive study of aromatic compounds.

The key to the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene lies in the activation of the benzene ring by the strongly electron-withdrawing nitro group. This activation facilitates the attack of a nucleophile, in this case, the ethoxide ion, on the carbon atom bearing a leaving group (a chlorine atom). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the final product.

The logical precursor for this synthesis is 1,2-dichloro-4-nitrobenzene. The nitro group at position 4 activates both chlorine atoms at positions 1 and 2 towards nucleophilic substitution. However, the position ortho to the nitro group (position 1) is more activated than the meta position (position 2). This regioselectivity is a cornerstone of predicting the outcomes of such reactions.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene is most practically achieved through the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the carbon atom at the 1-position of 1,2-dichloro-4-nitrobenzene. This position is electronically deficient due to the strong electron-withdrawing effect of the para-nitro group. The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the nitro group. The complex then collapses, expelling the chloride ion as the leaving group to yield the final product.

Experimental Workflow

Caption: A generalized workflow for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene.

Detailed Methodology

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution. The concentration of the resulting sodium ethoxide solution should be determined.

-

Reaction: To a solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent (e.g., ethanol or DMF) in a separate reaction vessel, add the prepared sodium ethoxide solution dropwise at room temperature with vigorous stirring.

-

Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1-Chloro-2-ethoxy-4-nitrobenzene.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Characterization

The structural elucidation and purity assessment of 1-Chloro-2-ethoxy-4-nitrobenzene are crucial for its use in further synthetic steps.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro, ethoxy, and nitro substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O-C (ether), and NO₂ (nitro) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide fragmentation patterns useful for structural confirmation.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Applications in Synthesis

The primary utility of 1-Chloro-2-ethoxy-4-nitrobenzene lies in its role as a synthon for the introduction of the 2-ethoxy-4-nitrophenyl moiety into larger molecules.

Intermediate for Dyes and Pigments

Nitroaromatic compounds are classical precursors in the synthesis of azo dyes. The nitro group in 1-Chloro-2-ethoxy-4-nitrobenzene can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The ethoxy and chloro substituents can be used to fine-tune the color and properties of the final dye.

Precursor for Pharmaceutical and Agrochemical Compounds

The 2-ethoxy-4-nitrophenyl scaffold can be a key structural element in biologically active molecules. The nitro group can be a precursor to an amine, which is a common functional group in many pharmaceuticals. Further modifications of the aromatic ring can lead to the synthesis of complex heterocyclic systems with potential therapeutic or pesticidal applications. For instance, related compounds are used in the synthesis of analgesics like phenacetin.[2][3][4]

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene, while not a widely known compound, exemplifies the elegance and utility of fundamental organic reactions. Its synthesis, based on the well-established principles of nucleophilic aromatic substitution, provides a reliable route to a valuable chemical intermediate. For researchers and professionals in drug development and materials science, an understanding of the properties, synthesis, and reactivity of such building blocks is essential for the rational design and creation of novel and functional molecules. As the demand for specialized chemicals continues to grow, the importance of versatile intermediates like 1-Chloro-2-ethoxy-4-nitrobenzene is set to endure.

References

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

- Chemical Education Resources, Inc. (1999). Two Methods for the Synthesis of Phenacetin.

- Google Patents.

- Google Patents.

-

The Online Books Page. Berichte der Deutschen Chemischen Gesellschaft archives. [Link]

-

Gallica. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques. [Link]

-

HathiTrust Digital Library. Catalog Record: Justus Liebig's Annalen der Chemie. [Link]

- OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.

- YouTube. (2023, May 24). SYNTHESIS OF PHENACETIN.

- Google Patents. Phenacetin drug intermediates paranitrophenetole synthesis method.

- Google P

- The Synthesis of Phenacetin

- ResearchGate. (2019). Synthesis and application of KM‐type reactive dyes containing 2‐ethoxy‐4‐chloro‐s‐triazine.

- Google Patents. Process for preparing 1-chloro-2,4-diaminobenzene.

- BLD Pharm. 102236-22-6|1-Chloro-2-ethoxy-4-nitrobenzene.

- OECD Existing Chemicals Database. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3.

- Matrix Fine Chemicals. 1-CHLORO-2-NITROBENZENE | CAS 88-73-3.

-

PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

- Thermo Scientific Chemicals. 1-Chloro-2-nitrobenzene, 99% 250 g.

- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Synthesis of Azo Dyes from 1-Chloro-2-ethoxy-4-nitrobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, constituting over 60% of all dyes used in industries ranging from textiles to printing and biomedical research.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[2][3] The synthesis of these compounds is a cornerstone of industrial organic chemistry, typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of azo dyes using 1-chloro-2-ethoxy-4-nitrobenzene as the foundational starting material. It is crucial to recognize that this compound is a precursor, not the direct diazo component. The synthetic pathway, therefore, commences with the chemical reduction of the nitro group to a primary amine. This resultant amine, 4-chloro-2-ethoxyaniline, then serves as the substrate for the classical diazotization and coupling reactions. We will explore the causality behind each experimental step, from precursor conversion to the final dye formation, providing field-proven insights for robust and reproducible synthesis.

Part 1: Precursor Conversion via Nitro Group Reduction

Mechanistic Insight: The journey from 1-chloro-2-ethoxy-4-nitrobenzene to an azo dye begins with a critical transformation: the reduction of the aromatic nitro group (-NO₂) to a primary amino group (-NH₂). The nitro group is strongly electron-withdrawing and cannot be converted into a diazonium salt. The amino group, however, is the essential functional group for the diazotization reaction.[5] This reduction is a cornerstone of aromatic chemistry, often achieved using methods like catalytic hydrogenation or, as detailed here, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid. This classic method is cost-effective and highly efficient for laboratory-scale synthesis. The metal acts as the reducing agent, transferring electrons in the acidic medium to the nitro group, which is progressively reduced through nitroso and hydroxylamine intermediates to the final amine.

Caption: Overall synthetic workflow from precursor to final azo dye.

Protocol 1: Synthesis of 4-Chloro-2-ethoxyaniline

This protocol details the reduction of the nitro precursor to the essential amine intermediate.

Materials:

-

1-Chloro-2-ethoxy-4-nitrobenzene

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)

-

Ethanol

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser in a fume hood.

-

To the flask, add 1-chloro-2-ethoxy-4-nitrobenzene (1 equivalent) and granulated tin (approx. 2.5-3 equivalents).

-

Slowly add concentrated HCl (approx. 5-6 equivalents) in portions through the condenser. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.

-

After the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. A solid precipitate of the amine hydrochloride salt complexed with tin may form.

-

Slowly and carefully basify the mixture by adding a concentrated NaOH solution while cooling in an ice bath. This step is highly exothermic. Add NaOH until the solution is strongly alkaline (pH > 10) to precipitate tin hydroxides and liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-ethoxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Core Azo Dye Synthesis

The synthesis of the azo dye from the prepared 4-chloro-2-ethoxyaniline proceeds via the two classical, sequential reactions: diazotization and azo coupling.

A. Diazotization of 4-Chloro-2-ethoxyaniline

Mechanistic Insight: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] The reaction is performed in a cold, acidic solution with a source of nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[6] The electrophilic species in this reaction is the nitrosonium ion (NO⁺) or a related carrier, which attacks the nucleophilic nitrogen of the amine. A series of proton transfers and dehydration steps follows, ultimately yielding the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).

Causality of Low Temperature: Maintaining the temperature between 0-5 °C is the most critical parameter in this procedure.[1] Aromatic diazonium salts are unstable at higher temperatures and will readily decompose, reacting with water to form a phenol and liberating nitrogen gas, which severely reduces the yield of the desired azo dye.[7]

Caption: Experimental workflow for the critical diazotization step.

Protocol 2: Preparation of the Diazonium Salt Solution

-

Dissolve 4-chloro-2-ethoxyaniline (1 equivalent), prepared in Protocol 1, in a mixture of concentrated HCl (approx. 2.5-3 equivalents) and water in a beaker.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. A fine precipitate of the amine hydrochloride may form.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) in cold water.

-

Add the cold NaNO₂ solution dropwise to the stirred amine hydrochloride suspension. Ensure the tip of the addition funnel or pipette is below the surface of the liquid.

-

Maintain the temperature strictly between 0-5 °C throughout the addition. The reaction is complete when a drop of the solution gives an immediate positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.

-

The resulting clear solution contains the 4-chloro-2-ethoxybenzenediazonium chloride. This solution is unstable and must be used immediately in the subsequent coupling reaction.[1]

B. Azo Coupling Reaction

Mechanistic Insight: The azo coupling is an electrophilic aromatic substitution reaction.[8] The diazonium ion (Ar-N₂⁺) is a weak electrophile that reacts with an activated, electron-rich aromatic ring, known as the coupling component.[9]

-

Phenolic Coupling Components (e.g., 2-Naphthol, Resorcinol): These compounds are activated under slightly alkaline (basic) conditions (pH 8-10). The base deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion, which readily attacks the diazonium ion.[7][10]

-

Aromatic Amine Coupling Components (e.g., N,N-dimethylaniline): These are typically coupled under slightly acidic conditions (pH 4-5). The free amine is the reactive species; strongly acidic conditions would protonate the amine, deactivating the ring.

The substitution usually occurs at the para position relative to the activating group of the coupling component. If the para position is blocked, substitution will occur at an available ortho position.[8]

Protocol 3: Synthesis of an Azo Dye (Coupling with 2-Naphthol)

-

In a separate beaker, dissolve the coupling component, 2-naphthol (1 equivalent), in an aqueous sodium hydroxide solution (approx. 2 equivalents).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution with continuous, efficient stirring.

-

A brightly colored precipitate of the azo dye should form immediately upon addition.[11]

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling is complete.

-

Collect the solid azo dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Allow the product to air-dry. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Part 3: Characterization and Data Presentation

The synthesized azo dyes are characterized by their distinct colors and can be analyzed using various spectroscopic methods. The final color and properties are directly dependent on the molecular structure, particularly the choice of the coupling component.

| Coupling Component | Activating Group | Typical Reaction pH | Expected Dye Color | Typical λmax (nm) |